2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide
Description
2-(Cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide is a multifaceted chemical compound characterized by its cyclopropanecarboxamido and thiazol-2-yl sulfamoyl functionalities
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S2/c23-14(10-1-2-10)21-16-20-13(9-27-16)15(24)19-11-3-5-12(6-4-11)29(25,26)22-17-18-7-8-28-17/h3-10H,1-2H2,(H,18,22)(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRRTDNKZRUXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of key intermediates such as oxazole-4-carboxylic acid, which is then converted into 2-(cyclopropanecarboxamido)oxazole-4-carboxylic acid. The next critical step involves coupling the cyclopropanecarboxamido intermediate with a sulfonamide derivative of 4-thiazolyl phenylamine under acidic or basic conditions to achieve the target compound.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized for yield and efficiency through large-scale batch processing or continuous flow synthesis techniques. Employing catalytic reactions and optimizing temperature, pressure, and solvent selection are crucial parameters to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: This compound may undergo oxidation reactions, particularly at the cyclopropane ring, resulting in ring-opening or introduction of additional functional groups.
Reduction: Reduction reactions can target the oxazole ring, modifying the compound's reactivity and stability.
Substitution: The presence of the phenyl and thiazole rings allows for various substitution reactions, such as halogenation or alkylation, which can modify the compound’s electronic properties.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate
Reducing agents such as lithium aluminum hydride or palladium on carbon
Substitution reagents like alkyl halides or acyl chlorides
Major Products Formed:
Oxidized derivatives with additional hydroxyl or carbonyl groups
Reduced analogs with altered ring structures
Substituted compounds with modified aromatic rings
Scientific Research Applications
Biology: 2-(Cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide exhibits significant biological activity, making it a valuable tool for studying enzyme inhibition, protein-ligand interactions, and cell signaling pathways.
Medicine: Owing to its unique pharmacological properties, this compound is a candidate for drug development targeting specific diseases, including certain types of cancer, infectious diseases, and inflammatory conditions.
Industry: Its stability and reactivity make it useful in the manufacture of high-performance materials, coatings, and polymers.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can inhibit or activate signaling pathways, leading to therapeutic effects. The thiazole and oxazole rings play crucial roles in the binding affinity and selectivity of the compound, while the cyclopropanecarboxamido group contributes to its stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include other oxazole and thiazole derivatives, which share structural features but differ in their specific functional groups and reactivity. What sets 2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide apart is its combination of cyclopropanecarboxamido, sulfonamide, and oxazole functionalities, providing a unique balance of chemical stability, biological activity, and synthetic accessibility.
Biological Activity
The compound 2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.46 g/mol . The structure features a cyclopropanecarboxamide moiety linked to a thiazole-sulfamoyl phenyl group and an oxazole carboxamide, suggesting potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Carbonic Anhydrase Inhibition : Related compounds have shown potent inhibition of human carbonic anhydrase (CA) isoforms, which are critical in regulating intraocular pressure and have implications in treating glaucoma .
- Immunomodulatory Effects : Thiazole derivatives, similar to this compound, have demonstrated immunomodulatory properties, making them candidates for treating autoimmune diseases and certain cancers .
- Antiviral Activity : Some thiazole-containing compounds are known to exhibit antiviral properties, enhancing their therapeutic potential against viral infections .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The sulfonamide moiety is known to interact with the active site of carbonic anhydrase, leading to reduced enzyme activity. This inhibition can lower intraocular pressure, which is beneficial in treating conditions like glaucoma .
- Modulation of Immune Response : The thiazole component may enhance or modulate immune responses by influencing cytokine production or T-cell activation pathways .
- Targeting Viral Replication : The structural features may allow for interference with viral replication processes, although specific pathways require further elucidation through targeted studies .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or the compound itself:
Table 1: Inhibition Profiles of Related Compounds
| Compound | hCA I (nM) | hCA II (nM) | hCA IV (nM) | hCA XII (nM) |
|---|---|---|---|---|
| 7a | 4.0 | 0.069 | 21.6 | 3.9 |
| 7b | 56.8 | 0.92 | 23.7 | 8.9 |
| 7c | 31.3 | 0.41 | 30.6 | 5.7 |
| 7d | 72.9 | 3.9 | 5.2 | 9.3 |
| Reference (Acetazolamide) | 250 | 12 | 75 | 5.7 |
This table illustrates the potency of various sulfonamide-based inhibitors against different isoforms of carbonic anhydrase, highlighting the potential efficacy of compounds similar to the one .
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Cyclopropanecarboxylic acid activation for amide bond formation (e.g., using HATU or EDCI coupling reagents) .
- Sequential assembly of the oxazole and thiazole rings via cyclization reactions under controlled temperatures (e.g., 80–100°C in DMF) .
- Sulfamoyl group introduction via sulfonation of the aniline intermediate, requiring anhydrous conditions to avoid hydrolysis . Key considerations: Monitor intermediates via TLC and purify via column chromatography to achieve >95% purity .
Q. Which spectroscopic and computational methods are critical for structural validation?
- 1H/13C NMR : Assign peaks for cyclopropane protons (δ 1.0–1.5 ppm), oxazole C=O (δ 160–165 ppm), and sulfamoyl NH (δ 8.5–9.5 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
- DFT calculations : Validate electronic structure and predict reactivity sites using Gaussian or ORCA software .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility screening : Use DMSO for stock solutions and PBS for dilution, measuring via UV-Vis at λmax (e.g., 270–300 nm for thiazole/oxazole moieties) .
- Stability tests : Incubate in PBS (pH 7.4) and human liver microsomes, analyzing degradation via LC-MS over 24 hours .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines be resolved?
- Mechanistic profiling : Compare target engagement (e.g., kinase inhibition) using CETSA (Cellular Thermal Shift Assay) in resistant vs. sensitive cell lines .
- Metabolic stability : Assess CYP450-mediated metabolism differences via LC-MS/MS to identify labile groups (e.g., sulfamoyl hydrolysis) . Example: Analogous compounds showed 30% lower activity in CYP3A4-expressing cells due to metabolic degradation .
Q. What strategies enhance selectivity for target proteins over off-target receptors?
- Crystal structure-guided design : Use X-ray data (e.g., PDB ID 3K2Z) to modify the cyclopropane moiety, reducing steric clashes with non-target pockets .
- SAR analysis : Test derivatives with modified thiazole substituents (e.g., 4-methyl vs. 4-methoxy) to correlate bulkiness with IC50 shifts .
Q. How can computational modeling predict interactions with ATP-binding sites?
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR), focusing on hydrogen bonds between the carboxamide and Thr766 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability, calculating RMSD (<2 Å indicates robust interactions) .
Q. What experimental approaches resolve discrepancies in cytotoxicity data between 2D vs. 3D models?
- 3D spheroid assays : Compare IC50 in HCT116 spheroids vs. monolayers, adjusting for diffusion barriers using hypoxia markers (e.g., HIF-1α staining) .
- Microfluidic platforms : Mimic tumor microenvironments to evaluate penetration efficacy, correlating with molecular weight/logP values .
Comparative and Methodological Questions
Q. How does this compound compare to structurally related analogs in terms of pharmacokinetics?
- Key analogs : Replace cyclopropane with cyclohexane to improve metabolic stability but reduce target affinity (e.g., ΔIC50 = 5.2 μM vs. 0.8 μM) .
- ADME profiling : Use Caco-2 permeability assays and plasma protein binding (PPB) studies; cyclopropane analogs show 80% PPB vs. 60% for aliphatic analogs .
Q. What are best practices for validating target engagement in live cells?
- Förster Resonance Energy Transfer (FRET) : Design probes with fluorescent tags on the oxazole ring to monitor real-time binding .
- Photoaffinity labeling : Incorporate diazirine groups to crosslink target proteins, identified via Western blot or SILAC-MS .
Data Interpretation and Troubleshooting
Q. How to address low yields in the final coupling step?
Q. Why does the compound exhibit batch-dependent cytotoxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
